molecular formula C15H18FN3O2S2 B2856064 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415491-29-9

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2856064
CAS No.: 2415491-29-9
M. Wt: 355.45
InChI Key: AJDSNAJVILSGHU-UHFFFAOYSA-N
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Description

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine moiety, and a cyclopropanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S2/c16-10-1-4-13-14(9-10)22-15(17-13)19-7-5-11(6-8-19)18-23(20,21)12-2-3-12/h1,4,9,11-12,18H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDSNAJVILSGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride to form the benzothiazole core . This intermediate is then reacted with piperidine-4-carboxylic acid and cyclopropanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropanesulfonamide group, in particular, may enhance its stability and reactivity compared to similar compounds.

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